2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-1-cyclohexyl-4,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h11H,3-7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZGLNMCCGKOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406988 | |
| Record name | 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55817-74-8 | |
| Record name | 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a catalyst such as ammonium acetate . The reaction is carried out in refluxing ethanol, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Research
2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antidepressant Activity : Some studies suggest that pyrrole derivatives can influence neurotransmitter systems, potentially offering therapeutic effects against depression.
- Anticancer Properties : Preliminary research has shown that related compounds may inhibit cancer cell proliferation, making them candidates for further exploration in oncology.
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Cyclization Reactions : The presence of amino and cyano groups facilitates cyclization, leading to the formation of more complex heterocycles.
- Building Block for Drug Development : Its structural features make it a valuable building block for synthesizing other biologically active compounds.
Material Science
In material science, pyrrole derivatives are explored for their conductive properties. The incorporation of 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile into polymer matrices could enhance the electrical conductivity of materials used in electronic applications.
Agrochemical Applications
Research into agrochemicals has identified the potential of this compound as a pesticide or herbicide due to its biological activity against certain pests and pathogens. The development of such compounds can lead to environmentally friendly agricultural practices.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of pyrrole derivatives, including 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. The findings indicated significant modulation of serotonin and norepinephrine levels in animal models, suggesting potential use in treating mood disorders.
Case Study 2: Synthesis of Novel Heterocycles
Research conducted at a leading university demonstrated the synthesis of novel heterocycles from 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile through cyclization reactions. These new compounds exhibited promising antibacterial activity against resistant strains of bacteria.
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical | Investigated for antidepressant and anticancer properties | Therapeutic potential |
| Chemical Synthesis | Intermediate for synthesizing complex heterocycles | Versatile building block |
| Material Science | Enhances conductivity in polymer materials | Improved electronic properties |
| Agrochemicals | Potential use as pesticide/herbicide | Environmentally friendly alternatives |
Mechanism of Action
The mechanism of action of 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the pyrrole ring play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the cyclohexyl group, making it less bulky.
2-amino-1-cyclohexyl-1H-pyrrole-3-carbonitrile: Lacks the methyl groups, affecting its reactivity.
Uniqueness
2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both the cyclohexyl group and the two methyl groups on the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications.
Biological Activity
2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is C13H16N4. The compound features a pyrrole ring with amino and carbonitrile functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives of pyrrole possess good antibacterial and antifungal activities. The presence of the heterocyclic ring in these compounds is believed to enhance their effectiveness against various microbial strains .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | 15 | 12 |
| 8b | 18 | 14 |
| 8c | 20 | 16 |
This table summarizes the antimicrobial activities observed in a study involving pyrrole derivatives, highlighting the potential effectiveness of similar structures like 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile.
Anti-Cancer Activity
Pyrrole derivatives have also been explored for their anti-cancer properties. A study focused on pyrrolopyrimidine derivatives showed that certain compounds could reduce the prevalence of cancer cells at submicromolar concentrations. This suggests that modifications to the pyrrole structure can yield potent anti-cancer agents .
The mechanisms underlying the biological activities of pyrrole derivatives often involve interaction with cellular targets, leading to disruption of essential processes such as protein synthesis or cell wall integrity in microbes. For anti-cancer effects, these compounds may induce apoptosis in cancer cells or inhibit pathways critical for tumor growth.
Case Studies
Several studies have investigated the biological activity of pyrrole derivatives, including:
- Antimicrobial Evaluation : A series of synthesized pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial effects correlated with structural modifications.
- Cytotoxicity Against Cancer Cells : Research on pyrrolopyrimidine compounds demonstrated selective cytotoxicity towards cancer cell lines, suggesting that similar modifications to the pyrrole structure could enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrrole-3-carbonitrile derivatives, and how can they be adapted for 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile?
- Methodological Answer : The synthesis of pyrrole-3-carbonitriles typically involves multicomponent reactions (MCRs) or cyclization of precursors. For example, 4-amino-substituted pyrroles are synthesized via reactions between amines, carbonyl compounds, and nitriles under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) . Adapting this to the target compound would require substituting the cyclohexyl group and optimizing reaction time/temperature. Characterization via IR (e.g., nitrile ν~2218 cm⁻¹) and NMR (distinct pyrrole ring proton signals δ 6.5–7.5 ppm) is critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of pyrrole-3-carbonitrile derivatives?
- Methodological Answer :
- ¹H NMR : The pyrrole ring protons appear as deshielded singlets or doublets (δ 6.0–7.5 ppm). Substituents like cyclohexyl groups show distinct multiplet patterns (δ 1.0–2.5 ppm) .
- ¹³C NMR : The nitrile carbon resonates at δ ~115–120 ppm, while the pyrrole carbons range from δ 100–150 ppm .
- IR : A sharp peak at ~2200–2220 cm⁻¹ confirms the nitrile group, and NH₂ stretches appear at ~3350 cm⁻¹ .
Advanced Research Questions
Q. How do substituents on the pyrrole ring (e.g., cyclohexyl vs. aryl groups) influence reactivity and biological activity?
- Methodological Answer : Bulky substituents like cyclohexyl may sterically hinder electrophilic substitution reactions but enhance lipophilicity, affecting bioavailability. Comparative studies on analogs (e.g., 4,5-diphenyl-1H-pyrrole-3-carbonitrile) show that electron-withdrawing groups (nitriles) stabilize the ring, while electron-donating groups (amines) increase susceptibility to oxidation . Computational modeling (DFT) can predict substituent effects on electronic properties and reaction pathways.
Q. What strategies resolve contradictions in crystallographic data for pyrrole derivatives with flexible substituents?
- Methodological Answer : Disordered structures (e.g., rotating cyclohexyl groups) complicate X-ray analysis. Strategies include:
- Cooling crystals to 100 K to minimize thermal motion .
- Using high-resolution synchrotron data for better electron density maps.
- Applying restraints/constraints during refinement (e.g., ISOR in SHELXL) . For example, ethyl ester analogs required disorder modeling over two positions with occupancy ratios .
Q. How can reaction conditions be optimized to improve yields of N-substituted pyrrole-3-carbonitriles?
- Methodological Answer :
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate cyclization .
- Solvent : Polar aprotic solvents (e.g., MeCN, DMF) enhance solubility of intermediates .
- Temperature : Reflux conditions (80–100°C) favor kinetic control, while lower temperatures may reduce side reactions . For example, substituting benzylamine for cyclohexylamine in similar syntheses increased yields from 40% to 81% by reducing steric hindrance .
Q. What mechanistic insights explain divergent pathways in pyrrole carbonitrile syntheses?
- Methodological Answer : Divergence often arises from competing intermediates. For example, in MCRs involving amines and nitriles:
- Pathway A : Imine formation followed by cyclization to pyrrole.
- Pathway B : Michael addition leading to linear intermediates.
Control is achieved by adjusting pH (acidic vs. basic conditions) or substituent electronic effects. Studies on 2-amino-5-oxo-4-phenyl analogs showed that electron-deficient aryl groups favor Pathway A .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
